7-Carboxymethylguanine

Descripción general

Descripción

7-Carboxymethylguanine is a modified nucleobase derived from guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is formed through the carboxymethylation of guanine, resulting in the addition of a carboxymethyl group at the seventh position of the guanine molecule. It is of significant interest in the field of biochemistry and molecular biology due to its role in DNA damage and repair mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Carboxymethylguanine typically involves the reaction of guanine with carboxymethylating agents. One common method is the reaction of guanine with azaserine, a known carboxymethylating agent. The reaction is carried out under neutral conditions to prevent the degradation of the guanine base. The product is then purified using high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications. The key steps involve the use of carboxymethylating agents and purification techniques such as HPLC to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Carboxymethylguanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, potentially leading to the formation of oxidized derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized guanine derivatives, while substitution reactions can yield a variety of carboxymethylguanine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Detection Methods

The detection of 7-CMGua in biological samples is essential for assessing exposure to carcinogens and understanding its biological effects. Several analytical techniques have been developed:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been widely used for the quantification of 7-CMGua in human liver DNA. Studies have shown that while 7-(2'-carboxyethyl)guanine (7-CEGua) can be detected in human tissues, 7-CMGua is often not found, indicating its transient nature or lower formation rates compared to other adducts .

- Immunoaffinity Purification : Antibodies specific to 7-CMGua can be utilized in immunoaffinity columns to isolate and quantify this adduct from complex biological matrices. This technique enhances sensitivity and specificity in detecting low-abundance DNA lesions .

Mutagenesis and Carcinogenesis

The formation of 7-CMGua is associated with the mutagenic potential of certain compounds. Research indicates that DNA adducts like 7-CMGua can lead to mispairing during DNA replication, resulting in mutations that may contribute to cancer development . The ability of these adducts to induce apurinic sites further complicates DNA repair processes, increasing genomic instability .

Endogenous Formation

Recent studies suggest that 7-CMGua may form endogenously through metabolic processes involving various dietary components and environmental factors. For instance, acrylic acid has been proposed as a precursor for the endogenous formation of 7-CMGua in human tissues . Understanding these pathways is vital for assessing risks associated with dietary and environmental exposures.

Detection in Human Samples

In a study analyzing human liver samples, researchers found that while 7-CEGua was present in all samples (mean concentration of 373 fmol/μmol guanine), 7-CMGua was not detected at significant levels. This highlights the need for further investigation into the conditions under which 7-CMGua may form or persist .

Pancreatic Acinar Cells Exposure

Another study investigated the identity of DNA adducts formed in pancreatic acinar cells exposed to azaserine, a known carcinogen. The results confirmed the presence of 7-CMGua as a significant product of this exposure, underscoring its relevance in cancer research .

Summary Table of Detection Techniques and Findings

| Detection Method | Sample Type | Key Findings |

|---|---|---|

| LC-MS | Human Liver DNA | 7-CEGua detected; 7-CMGua not found significantly |

| Immunoaffinity Purification | Various Biological Samples | Enhanced detection sensitivity for low-abundance lesions |

Mecanismo De Acción

The mechanism of action of 7-Carboxymethylguanine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication. This can lead to mutations and DNA damage, which are recognized and repaired by cellular DNA repair mechanisms. The primary molecular targets are the DNA repair enzymes that recognize and excise the modified base, allowing for the restoration of normal DNA structure .

Comparación Con Compuestos Similares

7-(2’-Carboxyethyl)guanine: This compound is similar to 7-Carboxymethylguanine but has an additional ethyl group in the carboxymethyl moiety.

O6-Carboxymethylguanine: Another carboxymethylated derivative of guanine, with the carboxymethyl group at the sixth position.

Uniqueness: this compound is unique due to its specific modification at the seventh position of guanine, which has distinct effects on DNA structure and function. Its formation and repair mechanisms provide valuable insights into the processes of DNA damage and repair, making it a crucial compound for studying the molecular basis of mutagenesis and carcinogenesis .

Actividad Biológica

7-Carboxymethylguanine (7-CMG) is a DNA adduct formed from the interaction of various nitrosated compounds with DNA. Its biological activity is of significant interest due to its potential role in mutagenesis and carcinogenesis. This article reviews the current understanding of 7-CMG's biological activity, including its formation, detection, and implications for human health.

Formation of this compound

7-CMG can be produced through several pathways, primarily involving the nitrosation of dietary components or endogenous metabolites. Key sources include:

- Nitrosated Bile Acids : These compounds can act as carboxymethylating agents, leading to the formation of 7-CMG in DNA. Nitrosoglycocholic acid is one such compound that has been shown to produce 7-CMG alongside other adducts like O6-carboxymethylguanine (O6-CMG) .

- Environmental Contaminants : Compounds such as acrylic acid and β-propiolactone have also been implicated in the formation of 7-CMG through their interactions with DNA .

Detection in Biological Samples

The detection of 7-CMG in human tissues has been challenging. Studies have shown that while related adducts like 7-(2'-carboxyethyl)guanine (7-CEG) are frequently detected in human liver samples, 7-CMG was not found in any analyzed samples . This indicates a potential difference in the formation or persistence of these adducts within human tissues.

Biological Activity and Mechanisms

The biological activity of 7-CMG is primarily characterized by its interactions with DNA repair mechanisms and its potential mutagenic effects.

Interaction with DNA Repair Proteins

Research indicates that 7-CMG can inhibit the activity of DNA repair proteins, particularly O6-methylguanine-DNA methyltransferase (MGMT). In vitro studies have demonstrated that 7-CMG is effectively recognized by MGMT, leading to the transfer of the carboxymethyl group to the active site cysteine residue of the enzyme, which results in the inactivation of MGMT . This inhibition could potentially lead to an accumulation of DNA damage and mutations.

Mutagenic Potential

The mutagenic potential of 7-CMG arises from its ability to form stable adducts with DNA, which can result in mispairing during DNA replication. The presence of such adducts has been linked to increased rates of mutations, particularly in genes associated with cancer development .

Case Studies and Research Findings

Several studies have investigated the implications of 7-CMG formation in various contexts:

- Pancreatic Cells : In a study involving pancreatic acinar cells exposed to azaserine, researchers identified 7-CMG as a significant DNA adduct formed during treatment. This finding highlights the potential role of dietary carcinogens in pancreatic cancer .

- Human Liver Analysis : A comprehensive analysis of human liver samples revealed a consistent presence of 7-CEG but not 7-CMG, suggesting that dietary or environmental factors may preferentially lead to the formation of certain adducts over others .

- Carcinogenic Risk Assessment : Epidemiological studies have suggested that exposure to nitrosated compounds correlates with increased risks for certain cancers, particularly gastrointestinal cancers. The role of 7-CMG as a biomarker for such exposures is under ongoing investigation .

Summary Table: Comparison of DNA Adducts

| Adduct | Source | Detection in Human Samples | Biological Activity |

|---|---|---|---|

| This compound (7-CMG) | Nitrosated bile acids, acrylic acid | Not detected | Inhibits MGMT; potential mutagenic effects |

| 7-(2'-Carboxyethyl)guanine (7-CEG) | Environmental contaminants | Detected | Associated with spontaneous depurination |

Propiedades

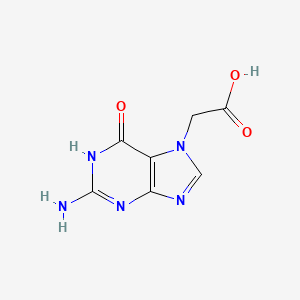

IUPAC Name |

2-(2-amino-6-oxo-1H-purin-7-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXOREVYDYHYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224473 | |

| Record name | 7-Carboxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73891-84-6 | |

| Record name | 7-Carboxymethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073891846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Carboxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.